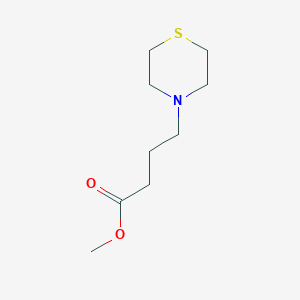

Methyl 4-Thiomorpholinobutyrate

Overview

Description

Methyl 4-Thiomorpholinobutyrate (MTMB), also known as 4-Thiomorpholinobutyric acid methyl ester, is an organic compound that is used in a variety of scientific research applications. It is a white, odorless, crystalline solid that is soluble in water and alcohols. MTMB has been used in various areas of research, including biochemistry, physiology, pharmacology, and toxicology.

Scientific Research Applications

Thiomorpholine Derivatives in Antimicrobial Activity

Research on thiomorpholine derivatives, closely related to Methyl 4-Thiomorpholinobutyrate, has demonstrated significant antimicrobial activity. The synthesis of these compounds involves nucleophilic substitution reactions, aiming to increase the Log P value, thereby increasing microbial intracellular concentration and decreasing microbial resistance. These derivatives have been tested for their antimicrobial efficacy, showing promising results against various microbial strains (D. Kardile & N. Kalyane, 2010).

Unconventional Coordination Chemistry in Metalloproteins

A study investigating the binding of closely related chelators to the active site of human carbonic anhydrase II revealed unconventional modes of metal coordination influenced by the protein active site. This finding underscores the significance of understanding ligand interactions with metalloproteins, which is essential for designing effective inhibitors targeting clinically relevant metalloenzymes (David P. Martin et al., 2014).

Applications in Organic Light-Emitting Devices

The role of pyran-containing donor-acceptor dyes, similar in structure to this compound, in organic light-emitting devices (OLEDs) has been studied. These molecules, through charge trapping and polarization effects, influence the emission color and efficiency of OLEDs. This research provides insights into the design of more efficient lighting and display technologies (F. Nüesch et al., 2005).

Radioprotective Properties of Dithioester Analogues

Investigations into 1,2-dithiol-3-thione and dithioester compounds, which share functional groups with this compound, have shown that these compounds exhibit radioprotective capabilities. This research suggests potential applications in developing treatments or protective measures against radiation exposure (B. Teicher et al., 1990).

Tankyrases Inhibition for Drug Targets

A structure- and biophysics-driven fragment-based ligand design strategy identified a novel family of inhibitors for human tankyrases, indicating the potential of such compounds in cancer therapy and myelin-degrading diseases. This highlights the importance of this compound derivatives in developing new therapeutic agents (E. Larsson et al., 2013).

Safety and Hazards

properties

IUPAC Name |

methyl 4-thiomorpholin-4-ylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2S/c1-12-9(11)3-2-4-10-5-7-13-8-6-10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXLYLRYSLQGKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCN1CCSCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20615837 | |

| Record name | Methyl 4-(thiomorpholin-4-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

443796-04-1 | |

| Record name | Methyl 4-(thiomorpholin-4-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

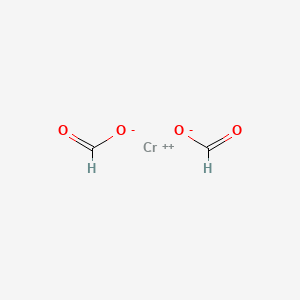

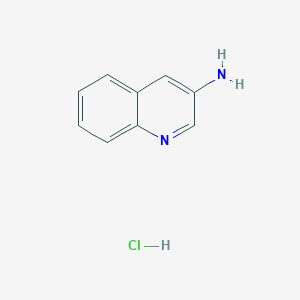

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

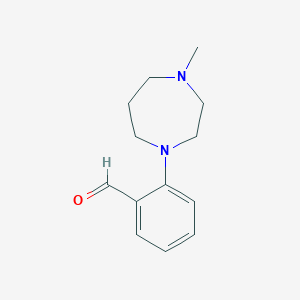

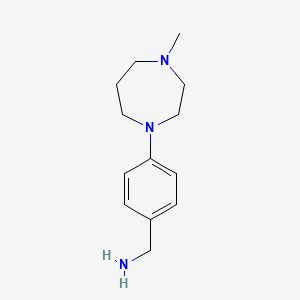

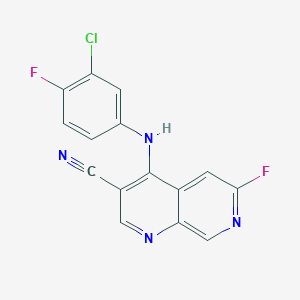

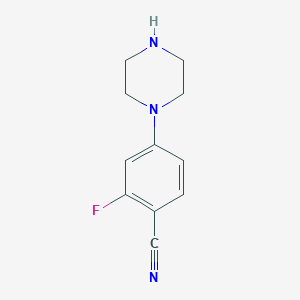

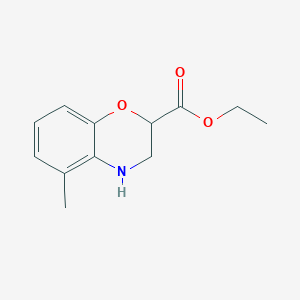

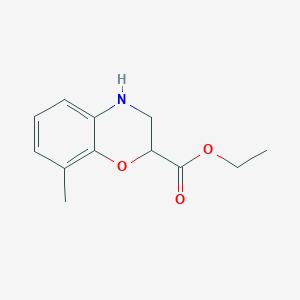

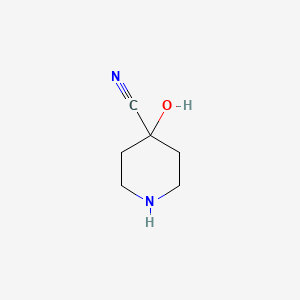

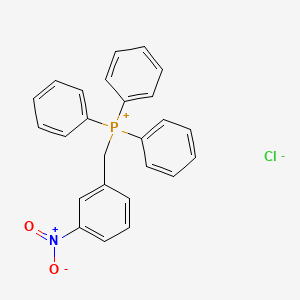

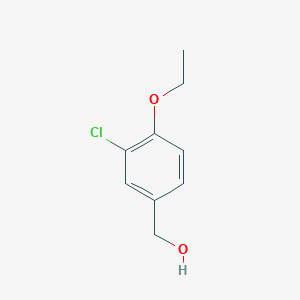

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.